![molecular formula C19H29N5O B5642182 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5642182.png)
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(1-isopropyl-1H-imidazol-2-yl)piperidine
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-component cyclocondensation reactions, utilizing catalysts like SO₄²⁻/Y₂O₃ in ethanol, and other methods such as nucleophilic aromatic substitution, hydrogenation, and iodination for key intermediate formations (Rajkumar, Kamaraj, & Krishnasamy, 2014; Fussell, Luan, Peach, & Scotney, 2012).
Molecular Structure Analysis
Molecular structure investigations through X-ray crystallography combined with Hirshfeld and DFT calculations reveal intermolecular interactions and the molecular packing controlling these compounds. Studies indicate dominant interactions such as H...H, N...H, and H...C contacts (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).
Chemical Reactions and Properties
Chemical reactions involving this class of compounds often utilize specific reactants like diacetyl, aromatic aldehyde, and ammonium acetate, indicating a tailored approach for achieving desired molecular structures. The efficiency of these reactions can be influenced by catalysts and conditions set for the reactions (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Physical Properties Analysis
The physical properties of such compounds are intricately linked to their molecular structure. X-ray diffraction studies, for example, help elucidate crystal systems, unit cell parameters, and conformations that are crucial for understanding the compound's stability and reactivity (Naveen, Prasad, Manjunath, Kumar, Rangappa, Lokanath, & Sridhar, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and interactions with biological targets, are derived from the compound’s specific functional groups and molecular framework. Techniques such as IR, NMR, and mass spectral studies are employed to characterize these compounds and assess their potential biological activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(1-ethyl-3,5-dimethylpyrazol-4-yl)-[3-(1-propan-2-ylimidazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O/c1-6-24-15(5)17(14(4)21-24)19(25)22-10-7-8-16(12-22)18-20-9-11-23(18)13(2)3/h9,11,13,16H,6-8,10,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXZCUPJTOESLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)N2CCCC(C2)C3=NC=CN3C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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